2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzo[d]thiazole ring and a dimethylphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide typically involves the reaction of 2,5-dimethylphenylamine with 6-ethoxybenzo[d]thiazole-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzo[d]thiazole ring can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to biological molecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Known for its luminescence properties and used in optoelectronic devices.
2-(benzo[d]thiazol-2-yl)hydrazono compounds: Investigated for their corrosion inhibition properties.
Uniqueness
2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the dimethylphenyl and ethoxybenzo[d]thiazole groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-4-23-15-7-8-16-17(11-15)24-19(20-16)21-18(22)10-14-9-12(2)5-6-13(14)3/h5-9,11H,4,10H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCPMIBIOHPIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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